5-Chloro-2-methoxy-3-sulfamoylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

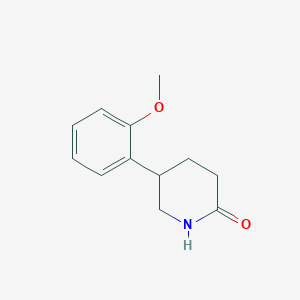

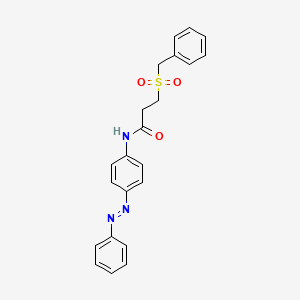

5-Chloro-2-methoxy-3-sulfamoylbenzamide is a chemical compound with the molecular formula C8H9ClN2O4S . It has a molecular weight of 264.69 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H9ClN2O4S/c1-15-7-5 (8 (10)12)2-4 (9)3-6 (7)16 (11,13)14/h2-3H,1H3, (H2,10,12) (H2,11,13,14) .Physical And Chemical Properties Analysis

This compound is a powder . The storage temperature is room temperature .Scientific Research Applications

Antimicrobial Activity

Sulfonamides, including compounds related to 5-Chloro-2-methoxy-3-sulfamoylbenzamide, have been studied for their antimicrobial activity. Krátký et al. (2012) explored novel sulfonamides with 5-chloro-2-hydroxybenzaldehyde or 5-chloro-2-hydroxybenzoic acid scaffolds, demonstrating significant activity against various bacteria, including methicillin-sensitive and methicillin-resistant Staphylococcus aureus, and Mycobacterium species. Notably, one compound showed the most activity against Staphylococcus aureus with minimum inhibitory concentration (MIC) values of 15.62-31.25 μmol/L, while others were effective against Mycobacterium kansasii at 1-4 μmol/L concentrations Krátký et al., 2012. Joshi et al. (2005) reported that novel Mannich bases derived from 5-chloro-2-methoxybenzamide showed superior in vitro activities against various bacterial strains compared to their parent sulfonamides Joshi et al., 2005.

Antidiabetic and Hypoglycemic Activities

A series of derivatives including 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives were synthesized and studied for their antidiabetic properties by Thakral et al. (2020). These compounds showed significant in vitro antidiabetic activity against α-glucosidase, with one compound found to be most active, suggesting the potential for development into antidiabetic medications Thakral et al., 2020. Ahmadi et al. (2014) synthesized new analogues of Glibenclamide, a known antidiabetic drug, by altering its lipophilic side chain. These analogues were evaluated for their glucose and lipid-lowering activities, showing that certain modifications could enhance the drug's affinity and efficacy Ahmadi et al., 2014.

Anticancer Activity

Ravichandiran et al. (2019) synthesized phenylaminosulfanyl-1,4-naphthoquinone derivatives, evaluating their cytotoxic activity against various cancer cell lines. Compounds with remarkable cytotoxic activity were identified, demonstrating the potential of this compound derivatives as anticancer agents. These compounds induced apoptosis and arrested the cell cycle at the G1 phase, providing a basis for further investigation as cancer treatments Ravichandiran et al., 2019.

Inhibitors of Bacterial Cell Division Protein FtsZ

Haydon et al. (2010) explored the derivatives of 3-Methoxybenzamide, including compounds related to this compound, as inhibitors of the bacterial cell division protein FtsZ. This study led to the identification of potent antistaphylococcal compounds with improved pharmaceutical properties, showcasing the potential of these compounds in developing new antibacterial drugs Haydon et al., 2010.

Safety and Hazards

properties

IUPAC Name |

5-chloro-2-methoxy-3-sulfamoylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O4S/c1-15-7-5(8(10)12)2-4(9)3-6(7)16(11,13)14/h2-3H,1H3,(H2,10,12)(H2,11,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAKDGHHCMZRTCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1S(=O)(=O)N)Cl)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[1-(6-Ethylpyrimidin-4-yl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2679335.png)

![3-(4-chlorophenyl)-1,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2679336.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-(4-((4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)urea](/img/structure/B2679345.png)

![1-((1R,5S)-8-(2-(1-methyl-1H-indol-3-yl)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2679349.png)

![(E)-N-(4-acetamidophenyl)-3-[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B2679351.png)

![2-Chloro-5-{[(4-methoxyphenyl)sulfanyl]methyl}-1,3-thiazole](/img/structure/B2679354.png)